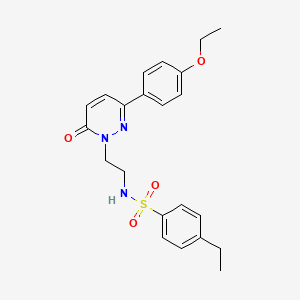

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide

Description

N-(2-(3-(4-Ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide is a pyridazinone-sulfonamide hybrid compound characterized by a 6-oxopyridazinone core substituted with a 4-ethoxyphenyl group at position 3 and a 4-ethylbenzenesulfonamide moiety linked via an ethyl chain. This structure combines the pharmacophoric features of pyridazinones (known for cardiovascular and anti-inflammatory activity) and sulfonamides (associated with enzyme inhibition, e.g., carbonic anhydrase).

Properties

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-ethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-3-17-5-11-20(12-6-17)30(27,28)23-15-16-25-22(26)14-13-21(24-25)18-7-9-19(10-8-18)29-4-2/h5-14,23H,3-4,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPAUSNVXSVLKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a similar precursor under acidic or basic conditions.

Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazine intermediate.

Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the ethylbenzene derivative, followed by the coupling of the sulfonamide group to the pyridazine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyridazine ring or the sulfonamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl groups may yield ethylbenzenesulfonic acid derivatives, while reduction of the pyridazine ring could produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide is primarily investigated for its potential therapeutic properties. Its unique structure suggests possible activity as an enzyme inhibitor or receptor modulator:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may act as a ligand for cellular receptors, altering signal transduction pathways that regulate numerous physiological responses.

Anticancer Activity

Research indicates significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation | |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

Chemical Synthesis

In synthetic chemistry, this compound serves as a valuable building block for the creation of more complex molecules. Its distinctive structure allows researchers to explore new reaction pathways and develop novel compounds. The synthesis typically involves multiple steps including the formation of the pyridazine core and functionalization with the sulfonamide moiety.

Industrial Applications

Industrially, this compound could be utilized in the development of new materials or as an intermediate in pharmaceutical synthesis. Its reactivity can lead to various derivatives that may have additional applications in agrochemicals or other fields .

Case Studies and Research Findings

Several studies have focused on the biological effects and potential therapeutic applications of this compound:

- Anticancer Research : A study demonstrated that this compound effectively induces apoptosis in breast cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent.

- Enzyme Interaction Studies : Research has shown that this compound acts as an inhibitor for certain enzymes involved in metabolic processes, which could be pivotal for drug development targeting metabolic disorders.

- Synthetic Pathway Exploration : Investigations into synthetic routes have revealed various methods to modify the compound's structure, leading to derivatives with enhanced biological activity or altered pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ethoxyphenyl and pyridazine moieties may enhance binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substitutions

The compound’s uniqueness lies in its 4-ethoxyphenyl and 4-ethylbenzenesulfonamide substituents. Below is a comparison with structurally related pyridazinone derivatives from the evidence:

Key Observations :

- Target vs. 5a: The target’s 4-ethoxyphenyl group replaces the benzyloxy substituent in 5a.

- Target vs. 6e : Unlike 6e’s antipyrine-acetamide moiety, the target uses a 4-ethylbenzenesulfonamide group, which may confer greater solubility and selectivity for sulfonamide-binding targets (e.g., kinases or proteases) .

- Target vs.

Physicochemical and Spectral Properties

While direct data for the target are unavailable, comparisons with analogs suggest:

| Property | Target (Expected) | 5a (Observed) | 6e (Observed) | 8a (Observed) |

|---|---|---|---|---|

| Molecular Weight | ~455 g/mol (calculated) | 369.39 g/mol | 583.68 g/mol | 505.95 g/mol |

| IR (C=O stretch) | ~1660–1680 cm⁻¹ | 1664 cm⁻¹ (pyridazinone) | 1664 cm⁻¹ (amide) | 1662 cm⁻¹ (amide) |

| ¹H-NMR Features | δ 1.3–1.5 (ethyl groups), δ 4.0 (ethoxy), δ 7.3–7.8 (aromatic) | δ 5.1 (benzyloxy), δ 7.5–7.9 (aromatic) | δ 2.3 (piperidinyl CH₂), δ 7.1–7.6 (antipyrine) | δ 2.5 (methylthio), δ 7.3–7.8 (bromophenyl) |

| Yield | Moderate (40–60%, estimated) | 62% (for 6e) | 51% (for 6f) | 10% (for 8a) |

Notes:

Hypothesized Pharmacological Profiles

Based on structural analogs:

- Anti-inflammatory Potential: Pyridazinone-antipyrine hybrids (e.g., 6e) show COX-2 inhibition; the target’s sulfonamide may enhance this via dual binding .

- Enzyme Inhibition : Sulfonamides (e.g., 5a) inhibit carbonic anhydrase; the 4-ethyl substitution could improve membrane permeability for intracellular targets .

- Metabolic Stability : Ethoxy and ethyl groups may reduce oxidative metabolism compared to methylthio (8a) or benzyloxy (5a) groups .

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-ethylbenzenesulfonamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyridazinone core with an ethoxyphenyl substituent and a sulfonamide group, which is critical for its biological activity. The molecular formula is with a molecular weight of 395.5 g/mol . The sulfonamide group is known for its role as a zinc-binding group (ZBG), which enhances the inhibitory activity against various carbonic anhydrases (CAs) that are implicated in cancer progression .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide moiety acts as a ZBG, allowing the compound to inhibit carbonic anhydrases (CAs), particularly hCA IX, which is often overexpressed in tumors .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest in cancer cells, particularly in the G0-G1 and S phases, leading to apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .

- Signal Transduction Modulation : By binding to cellular receptors, it may alter signal transduction pathways involved in proliferation and apoptosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- In Vitro Cytotoxicity : The compound demonstrated significant cytotoxic activity against various cancer cell lines. For instance, it exhibited IC50 values of approximately 3.99 µM against MDA-MB-468 breast cancer cells under hypoxic conditions .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-468 | 3.99 | Induces apoptosis |

| CCRF-CM (Leukemia) | 4.51 | Cell cycle arrest |

- Molecular Docking Studies : These studies have shown that the compound binds effectively to target proteins involved in cancer progression, further supporting its potential as an anticancer agent .

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on various isoforms of carbonic anhydrases:

| Compound | hCA Isoform | K_i (nM) |

|---|---|---|

| This compound | hCA IX | 94.4 |

| Standard Inhibitor (AAZ) | hCA IX | 250 |

This data indicates that the compound is more potent than the standard inhibitor AAZ, highlighting its potential therapeutic relevance in targeting tumor-associated CAs .

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds within the same chemical class:

- Synthesis and Activity : In a study on benzenesulfonamides, derivatives with cyclic linkers showed enhanced anticancer activity and CA inhibition . This suggests that structural modifications can significantly impact efficacy.

- Comparative Analysis : Compounds with varying substituents on the sulfonamide group were compared for their inhibitory activities against hCAs, revealing that those retaining the sulfonamide group exhibited superior potency .

Q & A

Basic: What are the critical steps in designing a synthesis pathway for this compound?

Answer:

The synthesis of this sulfonamide-pyridazinone hybrid requires multi-step reactions, including:

- Sulfonamide bond formation : Reacting a primary amine with a sulfonyl chloride (e.g., 4-ethylbenzenesulfonyl chloride) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaOH or triethylamine) .

- Pyridazinone ring construction : Cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions to introduce the 4-ethoxyphenyl substituent .

- Purification : Use column chromatography or recrystallization to isolate intermediates, followed by HPLC to confirm purity (>95%) .

Key considerations include protecting group strategies for reactive sites (e.g., the ethoxy group) and temperature control to prevent decomposition of the oxopyridazinone moiety .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Answer:

- NMR spectroscopy : 1H/13C NMR to verify substituent positions and integration ratios (e.g., ethoxyphenyl protons at δ 1.35–1.45 ppm for CH3 and δ 4.05–4.15 ppm for OCH2) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C22H26N3O4S: 452.16) and detect isotopic patterns .

- HPLC : Assess purity using a C18 column with UV detection at 254 nm; retention time consistency across batches indicates reproducibility .

Advanced: How can reaction conditions be optimized to enhance synthesis yield?

Answer:

- Solvent selection : Use DMF for sulfonamide coupling due to its high polarity, which stabilizes transition states. Switch to THF for acid-sensitive steps to avoid side reactions .

- Catalyst screening : Test Pd(PPh3)4 vs. Pd(OAc)2 for Suzuki-Miyaura coupling efficiency; optimize ligand ratios to improve cross-coupling yields .

- Temperature gradients : Employ microwave-assisted synthesis at 80–100°C for cyclization steps to reduce reaction time from 24h to 2h .

- Real-time monitoring : Use inline FTIR or LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

- Dose-response validation : Replicate assays (e.g., kinase inhibition or cytotoxicity) across multiple cell lines (e.g., HeLa vs. MCF-7) to identify cell-type-specific effects .

- Target engagement studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., COX-2 or EGFR) .

- Metabolic stability testing : Compare half-life in liver microsomes (e.g., human vs. murine) to explain discrepancies in in vivo efficacy .

Advanced: What computational methods predict target interactions and guide SAR studies?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains; prioritize residues with hydrogen bonds to the sulfonamide group .

- QSAR modeling : Train models on pyridazinone derivatives to correlate substituent electronegativity (e.g., ethoxy vs. fluoro) with IC50 values in enzyme assays .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes; analyze RMSD plots to identify critical binding interactions .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme inhibition : Test against COX-2 or PDE4 using fluorogenic substrates (e.g., Celecoxib as a positive control) .

- Antiproliferative assays : Use MTT/WST-1 in cancer cell lines (e.g., HT-29 or A549) with IC50 calculations via nonlinear regression .

- ROS detection : Employ DCFH-DA in neuronal cells to evaluate antioxidant potential at 10–100 µM concentrations .

Advanced: How can functional group modifications improve pharmacokinetic properties?

Answer:

- Bioisosteric replacement : Substitute the ethoxy group with a trifluoromethoxy group to enhance metabolic stability while retaining potency .

- Prodrug strategies : Convert the sulfonamide to a methyl ester prodrug to improve oral bioavailability; validate hydrolysis in plasma stability assays .

- LogP optimization : Introduce polar groups (e.g., -OH or -NH2) to the benzene ring to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .

Advanced: What protocols validate target specificity in complex biological systems?

Answer:

- CRISPR-Cas9 knockout : Generate target gene (e.g., PTGS2)-null cell lines and compare compound activity to wild-type controls .

- Off-target profiling : Use KINOMEscan panels to assess selectivity across 468 kinases; exclude compounds with >30% inhibition at 1 µM .

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways unrelated to the primary target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.